An In-depth Technical Guide to Tris-Succinate Buffer for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tris-Succinate Buffer for Researchers, Scientists, and Drug Development Professionals
An Introduction to the Versatile Tris-Succinate Buffer System
Tris-succinate buffer is a versatile buffer system employed in various biochemical and molecular biology applications. It combines the buffering capacities of Tris (tris(hydroxymethyl)aminomethane), which is effective in the physiological pH range of 7.0 to 9.0, and succinic acid, a dicarboxylic acid that buffers effectively in the acidic range of 4.5 to 6.0.[1] This combination allows for the formulation of a buffer with a potentially broad and customizable pH range, making it suitable for a variety of experimental conditions. Tris-succinate buffer is particularly noted for its application in enzyme assays, such as the enzymatic assay of succinic thiokinase.
Core Components and Their Properties
The efficacy of Tris-succinate buffer stems from the distinct chemical properties of its two main components:
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Tris (tris(hydroxymethyl)aminomethane): A primary amine widely used in biological research for its buffering capacity in the neutral to slightly alkaline pH range. It is a cost-effective and robust buffering agent.[2] However, the pH of Tris buffers is known to be temperature-dependent, with the pKa decreasing as the temperature rises.[3][4][5][6]
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Succinic Acid: A dicarboxylic acid that serves as an intermediate in the citric acid cycle.[7] As a buffer, it is effective in maintaining a stable pH in the acidic range.
The combination of these two components in a single buffer system provides a wider effective pH range than either component alone. The final pH of the Tris-succinate buffer can be adjusted by varying the ratio of Tris to succinic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the individual components of the Tris-succinate buffer system. Data for the combined buffer system is application-specific and should be determined empirically for each experimental setup.
| Buffer Component | Chemical Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | Effective pH Range |
| Tris | C₄H₁₁NO₃ | 121.14 | 8.1 | 7.0 - 9.0[1] |
| Succinic Acid | C₄H₆O₄ | 118.09 | pKa₁ = 4.2, pKa₂ = 5.6 | 3.2 - 6.6 |
Temperature Dependence of Tris Buffer pH
The pH of Tris-containing buffers is notably sensitive to temperature changes. This is a critical consideration for experiments conducted at temperatures other than ambient.
| Temperature Change | Approximate pH Change per °C |
| Decrease from 25°C to 5°C | +0.03 units[3] |
| Increase from 25°C to 37°C | -0.025 units[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments where Tris-succinate buffer is or can be effectively utilized.
Protocol 1: Preparation of Tris-Succinate Buffer for Enzymatic Assays
This protocol is adapted from the enzymatic assay for succinic thiokinase.
Materials:
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Tris base (tris(hydroxymethyl)aminomethane)
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Succinic acid
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Deionized water
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pH meter
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Magnetic stirrer and stir bar
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Volumetric flasks and graduated cylinders
Procedure:
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Prepare a 0.1 M Tris stock solution: Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the volume to 1 L with deionized water.
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Prepare a 0.1 M succinic acid stock solution: Dissolve 11.81 g of succinic acid in 800 mL of deionized water. Adjust the volume to 1 L with deionized water.
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Prepare the Tris-succinate buffer: To prepare a 0.05 M Tris-succinate buffer, start with a desired volume of the 0.1 M Tris stock solution.
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pH Adjustment: While stirring, slowly add the 0.1 M succinic acid solution to the Tris solution until the desired pH is reached. For example, for a pH of 8.2, you will be titrating the Tris base with succinic acid.
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Final Volume Adjustment: Once the target pH is achieved, add deionized water to reach the final desired volume, ensuring the final concentration of Tris is 50 mM.
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Verification: Verify the final pH of the buffer solution using a calibrated pH meter.
Protocol 2: Experimental Workflow for Succinate (B1194679) Dehydrogenase (Complex II) Activity Assay
This workflow describes a colorimetric assay to measure the activity of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. While some commercial kits provide their own assay buffers, a Tris-based buffer is commonly used, and a Tris-succinate buffer can be adapted for this purpose.
Principle:
Succinate dehydrogenase (SDH) oxidizes succinate to fumarate, and in the process, reduces a dye, 2,6-dichlorophenolindophenol (DCIP), which can be measured spectrophotometrically. The rate of color change is proportional to the SDH activity.
Materials:
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Isolated mitochondria or cell lysates
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Tris-succinate buffer (e.g., 50 mM, pH 7.2)
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Sodium succinate solution (substrate)
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2,6-dichlorophenolindophenol (DCIP) solution (electron acceptor)
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Rotenone (Complex I inhibitor)
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Antimycin A (Complex III inhibitor)
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Potassium cyanide (KCN) (Complex IV inhibitor)
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Spectrophotometer capable of reading at 600 nm
Experimental Workflow Diagram:
Caption: Workflow for Succinate Dehydrogenase Activity Assay.
Procedure:
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Prepare the reaction mixture: In a microplate well, add the Tris-succinate buffer, rotenone, antimycin A, and KCN.
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Add the sample: Add the mitochondrial suspension or cell lysate to the wells.
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Add the electron acceptor: Add the DCIP solution to the wells.
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Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C) for a few minutes.
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Initiate the reaction: Add the sodium succinate solution to start the reaction.
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Measure absorbance: Immediately begin measuring the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode.
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Calculate activity: The rate of decrease in absorbance is proportional to the SDH activity. Calculate the activity based on the extinction coefficient of DCIP.
Signaling Pathway Visualization
Tris-succinate buffer can be relevant in studying cellular signaling pathways where succinate acts as a signaling molecule, particularly through its receptor, the succinate receptor 1 (SUCNR1), also known as GPR91.[8]
Succinate Receptor (SUCNR1) Signaling Pathway
Extracellular succinate can bind to and activate SUCNR1, a G protein-coupled receptor (GPCR). This activation can trigger various downstream signaling cascades, influencing processes like inflammation and blood pressure regulation.
Caption: Activation of the SUCNR1 signaling pathway by succinate.
Conclusion
Tris-succinate buffer offers a flexible and effective buffering system for a range of biochemical and cellular assays. Its potential for a broad pH range makes it a valuable tool for researchers and drug development professionals. When using Tris-succinate buffer, it is crucial to consider the temperature sensitivity of the Tris component and to empirically determine the optimal buffer composition and pH for each specific application. The detailed protocols and pathway visualizations provided in this guide serve as a foundation for the effective utilization of Tris-succinate buffer in scientific research.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Tris Buffer | Bio-Rad [bio-rad.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. promega.com [promega.com]
- 5. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Ready-to-Assay SUCNR1/GPR91 Succinate Receptor Frozen Cells [discoverx.com]
